molecular formula C11H13N3O3 B1586377 1-(3-Nitrobenzoyl)piperazine CAS No. 341529-34-8

1-(3-Nitrobenzoyl)piperazine

Cat. No.: B1586377
CAS No.: 341529-34-8
M. Wt: 235.24 g/mol
InChI Key: RTCPOEOGSICKJP-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring The compound this compound is characterized by the presence of a nitrobenzoyl group attached to the piperazine ring

Biochemical Analysis

Cellular Effects

The effects of 1-(3-Nitrobenzoyl)piperazine on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to changes in downstream cellular responses. In cancer cells, this compound has demonstrated cytotoxic effects, inducing apoptosis through the activation of caspases and the mitochondrial pathway . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the inhibition of specific enzymes by binding to their active sites. This binding can result in the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with DNA or RNA-binding proteins, leading to alterations in transcriptional activity. The nitrobenzoyl group of this compound is also involved in redox reactions, which can generate reactive oxygen species and influence cellular redox homeostasis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term biochemical modulation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can induce significant toxicity and adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s cytotoxic effects become pronounced, leading to cell death and tissue damage. These findings underscore the importance of careful dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing overall metabolic homeostasis. Additionally, this compound can affect the levels of key metabolites, thereby modulating cellular energy balance and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, the presence of this compound in the mitochondria can enhance its ability to modulate mitochondrial function and induce apoptosis .

Preparation Methods

The synthesis of 1-(3-Nitrobenzoyl)piperazine typically involves the acylation of piperazine with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like chloroform. The mixture is cooled to 0°C to facilitate the reaction . The general reaction scheme is as follows:

Piperazine+3-Nitrobenzoyl ChlorideThis compound\text{Piperazine} + \text{3-Nitrobenzoyl Chloride} \rightarrow \text{this compound} Piperazine+3-Nitrobenzoyl Chloride→this compound

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(3-Nitrobenzoyl)piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine.

Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Nitrobenzoyl)piperazine has several scientific research applications:

Comparison with Similar Compounds

1-(3-Nitrobenzoyl)piperazine can be compared with other benzoyl-substituted piperazines, such as 1-(4-Nitrobenzoyl)piperazine and 1-(4-Fluorobenzoyl)piperazine. These compounds share similar structural features but differ in the nature and position of the substituents on the benzoyl ring. The presence of different substituents can significantly influence the chemical reactivity, biological activity, and physical properties of these compounds .

Similar Compounds

  • 1-(4-Nitrobenzoyl)piperazine
  • 1-(4-Fluorobenzoyl)piperazine
  • 1-(4-Methylbenzoyl)piperazine

The uniqueness of this compound lies in the specific positioning of the nitro group, which can affect its electronic properties and reactivity compared to its isomers and other substituted piperazines.

Properties

IUPAC Name

(3-nitrophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-11(13-6-4-12-5-7-13)9-2-1-3-10(8-9)14(16)17/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCPOEOGSICKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375061
Record name 1-(3-nitrobenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341529-34-8
Record name 1-(3-nitrobenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 341529-34-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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